molecular formula C21H18ClNO6S B11154387 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11154387
M. Wt: 447.9 g/mol
InChI Key: XQITWKQJINHQGJ-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a chromenone core with a chlorophenyl group and a tetrahydrothiophene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The chlorophenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the chromenone derivative with the tetrahydrothiophene moiety through an amide bond formation, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and acylation steps, as well as the development of more efficient catalysts for the amide bond formation.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, disrupting its function and leading to cell death. The chlorophenyl group can interact with enzyme active sites, inhibiting their activity. The tetrahydrothiophene moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.

    4-Phenoxyaniline compound with tetrachlorostannane:

    3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine: A compound with similar structural complexity and potential biological activity.

Uniqueness

2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its combination of a chromenone core, chlorophenyl group, and tetrahydrothiophene moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C21H18ClNO6S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxy-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H18ClNO6S/c22-15-4-1-13(2-5-15)18-9-14-3-6-17(10-19(14)29-21(18)25)28-11-20(24)23-16-7-8-30(26,27)12-16/h1-6,9-10,16H,7-8,11-12H2,(H,23,24)

InChI Key

XQITWKQJINHQGJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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